4,4'-Ditricosyl-2,2'-bipyridine
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Overview
Description
4,4’-Ditricosyl-2,2’-bipyridine is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This specific derivative features tricosyl groups attached to the 4 and 4’ positions of the bipyridine structure. Bipyridine derivatives are known for their ability to form complexes with transition metals, making them valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Ditricosyl-2,2’-bipyridine involves the introduction of tricosyl groups to the bipyridine core. One common method is the Grignard reaction, where 4,4’-dibromo-2,2’-bipyridine reacts with tricosylmagnesium bromide in the presence of a catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of 4,4’-Ditricosyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-Ditricosyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridine core to dihydrobipyridine derivatives.
Substitution: The tricosyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, dihydrobipyridine derivatives, and various substituted bipyridine compounds.
Scientific Research Applications
4,4’-Ditricosyl-2,2’-bipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-Ditricosyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can participate in various chemical reactions, including redox processes and catalytic cycles .
Comparison with Similar Compounds
Similar Compounds
4,4’-Diuntriacontanyl-2,2’-bipyridine: Similar in structure but with longer alkyl chains.
4,4’-Di-n-nonyl-2,2’-bipyridine: Features shorter alkyl chains, leading to different solubility and reactivity properties.
Uniqueness
4,4’-Ditricosyl-2,2’-bipyridine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and ability to form stable complexes with metals. This makes it particularly valuable in applications requiring specific solubility and stability characteristics .
Properties
CAS No. |
107020-46-2 |
---|---|
Molecular Formula |
C56H100N2 |
Molecular Weight |
801.4 g/mol |
IUPAC Name |
4-tricosyl-2-(4-tricosylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C56H100N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-53-47-49-57-55(51-53)56-52-54(48-50-58-56)46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-52H,3-46H2,1-2H3 |
InChI Key |
DTVJBRWKPCIWCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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